molecular formula C7H7ClN2O B13657029 1-(3-Amino-6-chloropyridin-2-YL)ethanone

1-(3-Amino-6-chloropyridin-2-YL)ethanone

Cat. No.: B13657029
M. Wt: 170.59 g/mol
InChI Key: IRQCUIAROPPLDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Amino-6-chloropyridin-2-YL)ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Amino-6-chloropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3-Amino-6-chloropyridin-2-YL)ethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-chloropyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

1-(3-Amino-6-chloropyridin-2-YL)ethanone can be compared with other similar compounds, such as:

    1-(3-Amino-5-chloropyridin-2-YL)ethanone: Similar structure but with the chlorine atom at the 5th position.

    1-(3-Amino-6-bromopyridin-2-YL)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Amino-6-chloropyridin-2-YL)propanone: Similar structure but with a propanone group instead of ethanone.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(3-amino-6-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3

InChI Key

IRQCUIAROPPLDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)N

Origin of Product

United States

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